1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-3-fluorobenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluorophenylboronic acid
- 4-(4-Amino-3-fluorophenyl)morpholin-3-one
- 4-Amino-2-fluorophenylboronic acid pinacol ester
Uniqueness
1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a fluorine atom on the aromatic ring, along with a chloropropanone moiety, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(4-amino-3-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-4-3-9(13)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2 |
InChI Key |
YFWKRIOXTQNDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)F)N |
Origin of Product |
United States |
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